2,3-dihydro-1H-indene-5-carbohydrazide
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Overview
Description
“2,3-dihydro-1H-indene-5-carbohydrazide” is a chemical compound with the molecular formula C10H12N2O and a molecular weight of 176.22 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of “this compound” can be analyzed using various techniques such as NMR, HPLC, LC-MS, and UPLC .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 176.22 . More detailed properties can be found in the related documents .Scientific Research Applications
Synthesis and Reactivity
2,3-dihydro-1H-indene-5-carbohydrazide derivatives have been synthesized through various chemical reactions, demonstrating their versatility in organic synthesis. For instance, the synthesis of 3-iodo-1H-indene derivatives through iodonium-promoted carbocyclization of 2-substituted ethynylmalonates showcases a method to create cyclized products from this compound precursors. These products have been explored for further reactions as substrates and catalysts, highlighting their potential in synthetic organic chemistry (Khan & Wirth, 2009).
Chemical Reactivity and Derivatives
The reaction of carbohydrazide with 1,2-dicarbonyl compounds yields various ylidene derivatives, depending on the dicarbonyl compound's structure and the solvent's nature. This includes the production of mono- or bishydrazones and derivatives like 5-hydroxy-, 5-alkoxy, or 5-methylene-4,5-dihydro-2H-[1,2,4]triazin-3-ones, indicating the reactive versatility of carbohydrazide-based compounds in forming heterocyclic and triazine derivatives (Alekseyev et al., 2012).
Catalytic and Support Material Applications
A novel covalent organic framework (COF) was synthesized from the condensation of benzene-1,3,5-tricarbohydrazide with benzene-1,4-dicarboxaldehyde, showing the potential of carbohydrazide derivatives in creating porous materials for catalytic purposes. This COF, when loaded with Ru nanoparticles, significantly promotes one-pot tandem synthesis of imine products from benzyl alcohols and amines under solvent-free conditions, demonstrating its utility as a catalyst support material (Chen et al., 2018).
Mechanism of Action
Target of Action
The primary target of 2,3-dihydro-1H-indene-5-carbohydrazide is the Discoidin Domain Receptor 1 (DDR1) . DDR1 is a receptor tyrosine kinase that binds to and is activated by collagens, which are the most abundant components in the extracellular matrix .
Mode of Action
This compound interacts with DDR1, binding with high affinity . This binding suppresses the kinase activity of DDR1, inhibiting collagen-induced DDR1 signaling . The interaction between this compound and DDR1 results in the inhibition of epithelial mesenchymal transition .
Biochemical Pathways
The binding of this compound to DDR1 affects several biochemical pathways. The inhibition of DDR1 signaling disrupts the normal function of the extracellular matrix, which plays a crucial role in cell adhesion, differentiation, migration, and proliferation .
Pharmacokinetics
The compound’s interaction with ddr1 suggests that it is able to reach its target in the body
Result of Action
The result of this compound’s action is the suppression of DDR1 signaling, leading to the inhibition of epithelial mesenchymal transition . This can suppress the formation of pancreatic cancer cells .
Action Environment
The action of this compound is influenced by the environment within the body. Factors such as the presence of collagens, the state of the extracellular matrix, and the specific characteristics of the cellular environment can all impact the efficacy and stability of this compound .
Properties
IUPAC Name |
2,3-dihydro-1H-indene-5-carbohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O/c11-12-10(13)9-5-4-7-2-1-3-8(7)6-9/h4-6H,1-3,11H2,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJUMZGWCYRPUOH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)C(=O)NN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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